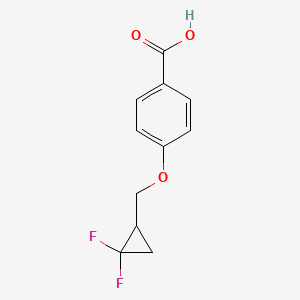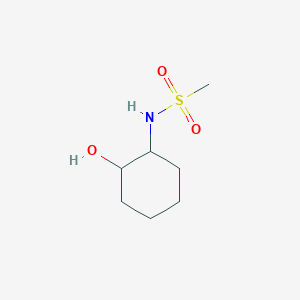
2-Bromo-5-phenylthiophene-3-carboxylic acid
Overview
Description
2-Bromo-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylthiophene-3-carboxylic acid typically involves the bromination of 5-phenylthiophene-3-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-phenylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction to alcohol.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used in the reaction.
Reduction Products: 5-Phenylthiophene-3-methanol when reduced with LiAlH4.
Scientific Research Applications
2-Bromo-5-phenylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anti-inflammatory effects could involve inhibition of pro-inflammatory cytokines or enzymes . In electronic applications, its conductive properties are attributed to the delocalized π-electrons in the thiophene ring, which facilitate charge transport .
Comparison with Similar Compounds
2-Bromo-3-thiophenecarboxylic acid: Lacks the phenyl group at the 5-position, which may affect its reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-5-phenylthiophene-3-carboxylic acid is unique due to the combination of the bromine atom, phenyl group, and carboxylic acid on the thiophene ring. This unique structure imparts specific reactivity and properties that make it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C11H7BrO2S |
|---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
2-bromo-5-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) |
InChI Key |
STUHNWAFMKNGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

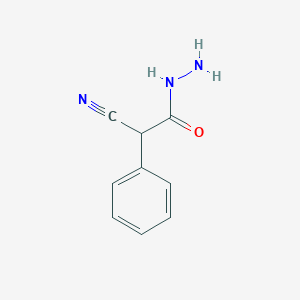
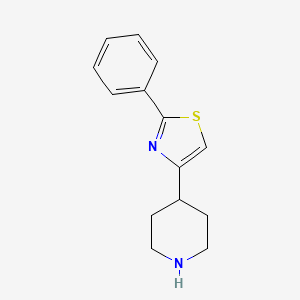

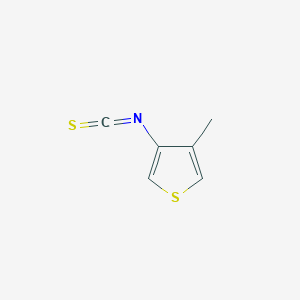
![N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide](/img/structure/B8688566.png)
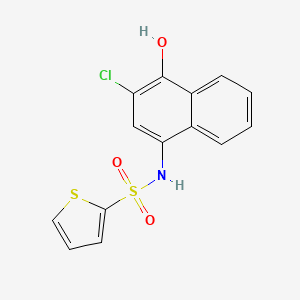
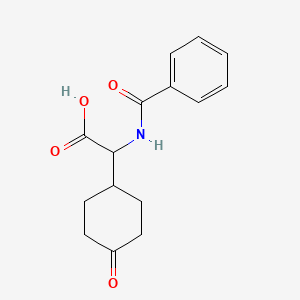
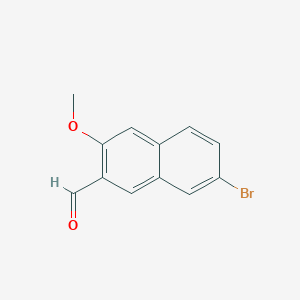
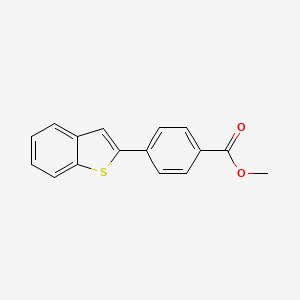
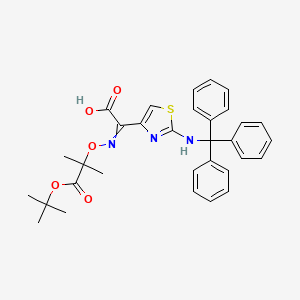
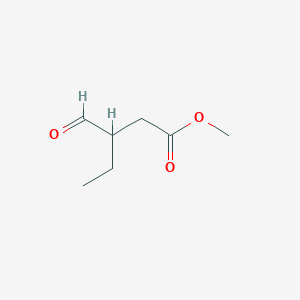
![2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol](/img/structure/B8688611.png)
